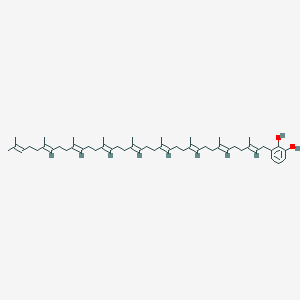
3-(All-trans-nonaprenyl)benzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(all-trans-nonaprenyl)benzene-1,2-diol is a 3-(all-trans-polyprenyl)benzene-1,2-diol in which the substituent at position 3 is an all-trans-nonaprenyl moiety.
Análisis De Reacciones Químicas
Enzymatic O-Methylation
The most well-characterized reaction involves the methylation of the hydroxyl group at the C2 position, catalyzed by polyprenylhydroxybenzoate methyltransferase. This reaction utilizes S-adenosyl-L-methionine (SAM) as the methyl donor, yielding 2-methoxy-6-(all-trans-nonaprenyl)phenol and S-adenosyl-L-homocysteine (SAH) as byproducts .
3 all trans nonaprenyl benzene 1 2 diol+SAMMethyltransferase2 methoxy 6 all trans nonaprenyl phenol+SAH+H+
Research Findings
-
Identification in Legumes : 3-(all-trans-nonaprenyl)benzene-1,2-diol was identified as a novel metabolite in cowpea (Vigna unguiculata), with significantly higher abundance compared to pigeon pea and common beans. Its presence suggests potential roles in plant defense or lipid metabolism .
-
Biochemical Characterization : In Escherichia coli, analogous polyprenylated catechols (e.g., 2-octaprenyl-6-methoxy-1,4-benzoquinone) are intermediates in ubiquinone biosynthesis, highlighting conserved pathways across species .
Structural and Functional Insights
-
Hydrogen Bonding : The catechol moiety enables hydrogen bonding with active sites of methyltransferases, facilitating regioselective methylation at the C2 position .
-
Side Chain Flexibility : The all-trans configuration of the nonaprenyl chain ensures optimal hydrophobic interactions in membrane-associated biosynthetic processes .
Comparative Reactivity Table
Open Research Questions
Propiedades
Fórmula molecular |
C51H78O2 |
|---|---|
Peso molecular |
723.2 g/mol |
Nombre IUPAC |
3-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]benzene-1,2-diol |
InChI |
InChI=1S/C51H78O2/c1-40(2)20-11-21-41(3)22-12-23-42(4)24-13-25-43(5)26-14-27-44(6)28-15-29-45(7)30-16-31-46(8)32-17-33-47(9)34-18-35-48(10)38-39-49-36-19-37-50(52)51(49)53/h19-20,22,24,26,28,30,32,34,36-38,52-53H,11-18,21,23,25,27,29,31,33,35,39H2,1-10H3/b41-22+,42-24+,43-26+,44-28+,45-30+,46-32+,47-34+,48-38+ |
Clave InChI |
PKYZMVIVZPJXFM-XBVQZQHUSA-N |
SMILES isomérico |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=C(C(=CC=C1)O)O)/C)/C)/C)/C)/C)/C)/C)/C)C |
SMILES canónico |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C(=CC=C1)O)O)C)C)C)C)C)C)C)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















